molecular formula C20H13Cl2NO2 B11091577 3H-Isobenzofuran-1-one, 3-(4-chlorophenyl)-3-(4-chlorophenylamino)-

3H-Isobenzofuran-1-one, 3-(4-chlorophenyl)-3-(4-chlorophenylamino)-

Cat. No.: B11091577
M. Wt: 370.2 g/mol
InChI Key: QHVXLMCKAUATNR-UHFFFAOYSA-N
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Description

3H-Isobenzofuran-1-one, 3-(4-chlorophenyl)-3-(4-chlorophenylamino)-: is a synthetic organic compound that belongs to the class of isobenzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Isobenzofuran-1-one, 3-(4-chlorophenyl)-3-(4-chlorophenylamino)- typically involves multi-step organic reactions. One common method might include the following steps:

    Formation of the isobenzofuran core: This can be achieved through cyclization reactions involving ortho-substituted benzoic acids or their derivatives.

    Introduction of the 4-chlorophenyl groups: This step may involve electrophilic aromatic substitution reactions using 4-chlorobenzene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3H-Isobenzofuran-1-one, 3-(4-chlorophenyl)-3-(4-chlorophenylamino)-: can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized to form quinone derivatives.

    Reduction: Reduction reactions could lead to the formation of hydroxy derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce hydroxy derivatives.

Scientific Research Applications

3H-Isobenzofuran-1-one, 3-(4-chlorophenyl)-3-(4-chlorophenylamino)-:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3H-Isobenzofuran-1-one, 3-(4-chlorophenyl)-3-(4-chlorophenylamino)- would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    3H-Isobenzofuran-1-one derivatives: Compounds with similar core structures but different substituents.

    4-Chlorophenyl derivatives: Compounds with similar substituents but different core structures.

Uniqueness

The uniqueness of 3H-Isobenzofuran-1-one, 3-(4-chlorophenyl)-3-(4-chlorophenylamino)- lies in its specific combination of the isobenzofuran core and the 4-chlorophenyl groups, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H13Cl2NO2

Molecular Weight

370.2 g/mol

IUPAC Name

3-(4-chloroanilino)-3-(4-chlorophenyl)-2-benzofuran-1-one

InChI

InChI=1S/C20H13Cl2NO2/c21-14-7-5-13(6-8-14)20(23-16-11-9-15(22)10-12-16)18-4-2-1-3-17(18)19(24)25-20/h1-12,23H

InChI Key

QHVXLMCKAUATNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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